(4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
Starting Materials: The trifluoroethoxy group can be introduced using 2,2,2-trifluoroethanol.
Reaction Conditions: This step may involve the use of a strong base like potassium tert-butoxide in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine:
- Due to the bioactive nature of thiazole and azetidine rings, this compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry:
- The compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
Target of Action
The primary targets of the compound (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been associated with a wide range of biological activities . .
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions are yet to be determined.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions
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Thiazole Ring Formation:
Starting Materials: 4-methylthiazole can be synthesized from 2-aminothiazole and acetic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent like ethanol.
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Azetidine Ring Formation:
Starting Materials: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor such as 3-chloropropanol.
Reaction Conditions: This step often requires a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Comparison with Similar Compounds
(4-Methylthiazol-5-yl)methanone: Lacks the azetidine and trifluoroethoxy groups, making it less complex.
(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)methanone: Lacks the thiazole ring, which may reduce its bioactivity.
Uniqueness:
- The combination of the thiazole and azetidine rings with the trifluoroethoxy group makes (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone unique in its potential bioactivity and chemical reactivity.
This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-6-8(18-5-14-6)9(16)15-2-7(3-15)17-4-10(11,12)13/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZLNNFSFYGHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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